molecular formula C18H16O2 B14062786 2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester CAS No. 101723-21-1

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester

Cat. No.: B14062786
CAS No.: 101723-21-1
M. Wt: 264.3 g/mol
InChI Key: RXSQYCYZFXKHKU-UHFFFAOYSA-N
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Description

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester is an organic compound with the molecular formula C18H16O2 It is a derivative of pentadienoic acid, characterized by the presence of two phenyl groups attached to the fifth carbon atom and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester typically involves the esterification of 2,4-pentadienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

2,4-Pentadienoic acid+MethanolAcid catalyst2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester+Water\text{2,4-Pentadienoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2,4-Pentadienoic acid+MethanolAcid catalyst​2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The phenyl groups may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-pentadienoate: A similar ester with a simpler structure, lacking the phenyl groups.

    2,4-Pentadienoic acid, 5-(1,3-benzodioxol-5-yl)-, methyl ester: Another derivative with a benzodioxol group instead of phenyl groups.

Uniqueness

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester is unique due to the presence of two phenyl groups, which impart distinct chemical properties and potential applications. The phenyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and research.

Properties

CAS No.

101723-21-1

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

methyl 5,5-diphenylpenta-2,4-dienoate

InChI

InChI=1S/C18H16O2/c1-20-18(19)14-8-13-17(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3

InChI Key

RXSQYCYZFXKHKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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